molecular formula C12H17F3N4O2S B2793311 N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)ethanesulfonamide CAS No. 2034258-17-6

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)ethanesulfonamide

Cat. No. B2793311
CAS RN: 2034258-17-6
M. Wt: 338.35
InChI Key: VEFCGMDTJWWLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)ethanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton’s tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Scientific Research Applications

Fungicides and Agricultural Research

Pyrimidines, including those with trifluoromethyl substituents, play a crucial role in fungicide development. The compound you’ve mentioned could potentially be explored as a fungicidal agent. Researchers investigate its efficacy in controlling plant fungal diseases, such as powdery mildew and rust. By understanding its mode of action and toxicity profile, scientists aim to enhance crop protection and improve agricultural yield .

Antitumor and Anticancer Research

Trifluoromethyl-containing compounds often exhibit promising antitumor properties. Researchers synthesize derivatives like the one you’ve described to evaluate their effectiveness against various cancer cell lines. In vitro studies assess their cytotoxicity, apoptosis-inducing effects, and potential as targeted therapies. Investigating the compound’s interactions with cellular pathways provides valuable insights for cancer drug development .

Medicinal Chemistry and Drug Design

The trifluoromethyl group enhances the lipophilicity and metabolic stability of organic molecules. Medicinal chemists explore this compound as a scaffold for designing novel drugs. By modifying its structure, they aim to create potent inhibitors for specific enzymes, receptors, or transporters. Rational drug design involves optimizing binding affinity, selectivity, and pharmacokinetic properties .

Neuroscience and Neurological Disorders

Given its piperidine moiety, this compound might have implications in neuroscience research. Scientists investigate its interactions with neurotransmitter receptors, ion channels, or transporters. Potential applications include developing drugs for neurodegenerative diseases, pain management, or mood disorders. Preclinical studies assess its effects on neuronal function and synaptic transmission .

Materials Science and Crystallography

The crystal structure of this compound provides valuable information for materials scientists. Understanding its packing arrangement, intermolecular interactions, and symmetry aids in designing new materials. Researchers explore its use as a building block for coordination complexes, molecular crystals, or functional materials. Crystallographic data contribute to the broader field of solid-state chemistry .

properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O2S/c1-2-22(20,21)18-9-3-5-19(6-4-9)11-7-10(12(13,14)15)16-8-17-11/h7-9,18H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFCGMDTJWWLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)ethanesulfonamide

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